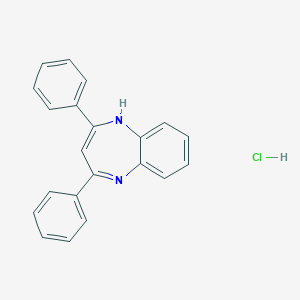
2,4-Diphenyl-1H-1,5-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diphenyl-1H-1,5-benzodiazepine is a useful research compound. Its molecular formula is C21H17ClN2 and its molecular weight is 332.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Applications
Anticonvulsant and Anxiolytic Properties
Research indicates that derivatives of 2,4-diphenyl-1H-1,5-benzodiazepine exhibit significant anticonvulsant and anxiolytic effects. These compounds interact with the central nervous system (CNS) by modulating neurotransmitter systems, particularly enhancing the effects of gamma-aminobutyric acid (GABA), which is crucial for inhibiting neuronal excitability. Studies have shown that certain derivatives can effectively reduce seizure activity in animal models, suggesting potential therapeutic applications in epilepsy and anxiety disorders .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective capabilities of benzodiazepine derivatives against oxidative stress and mitochondrial dysfunction. For instance, specific compounds within this class have demonstrated a capacity to reduce intracellular reactive oxygen species (ROS) levels and improve mitochondrial membrane potential in neuronal cell lines under stress conditions. This suggests their potential use in treating neurodegenerative diseases such as Parkinson's disease .
Chemical Applications
Synthesis of Complex Molecules
this compound serves as a valuable building block in organic synthesis. It is utilized in the development of more complex heterocyclic compounds due to its structural properties. The ability to modify its chemical structure allows chemists to explore new derivatives with enhanced biological activities or novel functionalities .
Antioxidant Activity
Various studies have assessed the antioxidant potential of benzodiazepine derivatives. For example, certain 1H-1,5-benzodiazepin-2(3H)-ones have shown promising results in scavenging free radicals and reducing oxidative damage in vitro. These findings imply that such compounds could be beneficial in formulating new antioxidant therapies .
Industrial Applications
Dyes and Photographic Chemicals
Beyond medicinal uses, benzodiazepines like this compound find applications in the production of dyes for acrylic fibers and other materials used in photography. Their unique chemical properties allow for effective coloration processes, making them valuable in industrial settings .
Case Study 1: Neuroprotective Activity
A study evaluated the neuroprotective effects of various 1H-1,5-benzodiazepin-2(3H)-one derivatives against oxidative stress-induced damage in SH-SY5Y neuronal cells. The results indicated that certain derivatives significantly reduced apoptosis markers and lipid peroxidation levels while enhancing intracellular glutathione levels. This positions these compounds as promising candidates for developing treatments for neurodegenerative disorders .
Case Study 2: Antioxidant Efficacy
In another research project focusing on antioxidant properties, a series of 23 benzodiazepine derivatives were synthesized and tested using DPPH and FRAP assays. The findings revealed that several compounds exhibited strong antioxidant activities comparable to established antioxidants like curcumin. This suggests their potential utility in preventing oxidative stress-related diseases .
特性
CAS番号 |
5450-63-5 |
|---|---|
分子式 |
C21H17ClN2 |
分子量 |
332.8 g/mol |
IUPAC名 |
2,4-diphenyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C21H16N2/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-15,22H |
InChIキー |
PZRXQNCXDUBZHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4.Cl |
Key on ui other cas no. |
5450-63-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















